

The Definitive Spectroscopic Guide to Codaphniphylline: A Technical Whitepaper

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Compound of Interest

Compound Name: *Codaphniphylline*

CAS No.: 14694-15-6

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This technical guide provides an in-depth exploration of the spectroscopic characteristics of **Codaphniphylline**, a complex polycyclic alkaloid from the *Daphniphyllum* genus. Tailored for researchers, medicinal chemists, and professionals in drug development, this document elucidates the structural information embedded within its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established principles of spectroscopic analysis and draw upon data from closely related analogues to provide a comprehensive analytical framework.

Introduction to Codaphniphylline: A Structurally Intricate Alkaloid

Codaphniphylline (C₃₀H₄₇NO₃, M.W. 469.7 g/mol) is a member of the *Daphniphyllum* alkaloids, a diverse family of natural products known for their complex and varied molecular architectures.^[1] These compounds have garnered significant interest from the scientific community due to their challenging structures and potential biological activities. The structural elucidation of such intricate molecules is a scientific puzzle that is pieced together using a suite of modern spectroscopic techniques. Among these, NMR, IR, and MS are the cornerstones, each providing a unique and complementary piece of the structural puzzle. This guide will walk

through the individual and combined application of these techniques in defining the molecular framework of **Codaphniphylline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For a molecule as complex as **Codaphniphylline**, a combination of one-dimensional (^1H and ^{13}C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for unambiguous assignment of all proton and carbon signals and for establishing connectivity between different parts of the molecule.

Experimental Protocol: NMR Analysis

A sample of purified **Codaphniphylline** would be dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), to a concentration of 5-10 mg/mL. The NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to achieve optimal signal dispersion. Standard pulse programs would be used for the acquisition of ^1H , ^{13}C , DEPT-135, COSY, HSQC, and HMBC spectra.

^1H NMR Spectroscopy: The Proton Landscape

The ^1H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in the molecule. Based on the known structure of **Codaphniphylline** and data from related alkaloids, a representative ^1H NMR spectrum would exhibit a range of signals corresponding to aliphatic protons, protons adjacent to heteroatoms, and methyl groups.

Table 1: Representative ^1H NMR Data for **Codaphniphylline** (in CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment (Representative)
0.85	d, J = 6.5 Hz	3H	CH ₃
0.92	d, J = 6.5 Hz	3H	CH ₃
1.05	s	3H	CH ₃
1.18	s	3H	CH ₃
1.25 - 2.50	m	~25H	Aliphatic CH, CH ₂
2.85	m	1H	N-CH
3.40	m	1H	O-CH
3.65	dd, J = 11.0, 4.5 Hz	1H	O-CH ₂
3.80	dd, J = 11.0, 3.0 Hz	1H	O-CH ₂

Note: This data is representative and intended for illustrative purposes.

The interpretation of the ¹H NMR spectrum begins with the identification of key signals. The upfield region (δ 0.8-1.2 ppm) typically contains signals for the methyl groups. The complex multiplet region (δ 1.2-2.5 ppm) corresponds to the numerous methylene and methine protons of the polycyclic core. Protons attached to carbons bearing heteroatoms (N or O) are deshielded and appear at lower field (δ 2.8-4.0 ppm).

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. A DEPT-135 experiment is used to differentiate between CH, CH₂, and CH₃ groups.

Table 2: Representative ¹³C NMR Data for **Codaphniphylline** (in CDCl₃)

Chemical Shift (δ) ppm	Carbon Type (DEPT-135)	Assignment (Representative)
15.2	CH ₃	CH ₃
18.5	CH ₃	CH ₃
21.0	CH ₃	CH ₃
25.0 - 50.0	CH ₂ , CH	Polycyclic Core
55.3	C	Quaternary Carbon
60.1	CH	N-CH
68.2	CH ₂	O-CH ₂
75.4	CH	O-CH
85.1	C	Quaternary Carbon
210.5	C	C=O (Ketone)

Note: This data is representative and intended for illustrative purposes.

The ¹³C NMR spectrum of **Codaphniphylline** would be characterized by a large number of signals in the aliphatic region (δ 15-60 ppm). The presence of several quaternary carbons would be evident. The downfield region would show signals for carbons attached to nitrogen and oxygen, and a characteristic signal for the ketone carbonyl carbon would appear at a significantly downfield chemical shift (around δ 210 ppm).

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are indispensable for establishing the final structure.

- COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) couplings, allowing for the tracing of spin systems within the molecule.
- HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

- HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different spin systems and identifying quaternary carbons.

Caption: Workflow for the spectroscopic elucidation of **Codaphniphylline**.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its structural features through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

High-resolution mass spectrometry (HRMS) would be performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The accurate mass measurement of the molecular ion ($[M+H]^+$) allows for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) experiments would be conducted by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which is crucial for determining the elemental composition of an unknown compound. For **Codaphniphylline** ($C_{30}H_{47}NO_3$), the expected exact mass of the protonated molecule $[M+H]^+$ would be calculated and compared with the experimentally observed mass.

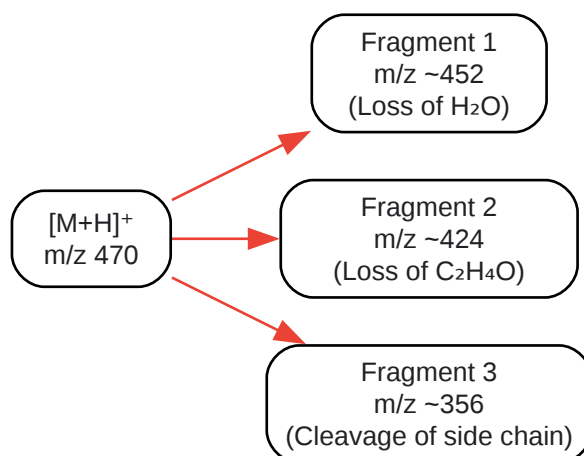
Table 3: Representative High-Resolution Mass Spectrometry Data for **Codaphniphylline**

Ion	Calculated m/z	Observed m/z
$[M+H]^+$	470.3634	470.3631

Note: This data is representative and intended for illustrative purposes.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

The fragmentation pattern observed in the MS/MS spectrum provides valuable clues about the connectivity of atoms and the presence of specific substructures. The fragmentation of complex alkaloids like **Codaphniphylline** often involves characteristic losses of small neutral molecules and cleavage of specific bonds within the polycyclic system.



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Caption: A plausible mass spectral fragmentation pathway for **Codaphniphylline**.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Spectroscopy

The IR spectrum of **Codaphniphylline** would be recorded using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.

Interpreting the IR Spectrum

The IR spectrum of **Codaphniphylline** would display characteristic absorption bands corresponding to the functional groups present in its structure.

Table 4: Representative Infrared Absorption Data for **Codaphniphylline**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3400	Broad	O-H stretch (if present as a minor impurity or hydrated form)
2950-2850	Strong	C-H stretch (aliphatic)
~1710	Strong	C=O stretch (ketone)
~1100	Medium	C-O stretch (ether)

Note: This data is representative and intended for illustrative purposes.

The most prominent features in the IR spectrum would be the strong C-H stretching vibrations in the 2850-2950 cm⁻¹ region, indicative of the extensive aliphatic nature of the molecule. A strong absorption band around 1710 cm⁻¹ would confirm the presence of a ketone carbonyl group. The presence of ether linkages would be suggested by C-O stretching bands in the region of 1100 cm⁻¹.

Conclusion: A Synergistic Approach to Structure Elucidation

The complete structural elucidation of a complex natural product like **Codaphniphylline** is a testament to the power of modern spectroscopic techniques. By integrating the detailed connectivity information from 1D and 2D NMR, the molecular formula and substructural data from MS, and the functional group identification from IR, a comprehensive and unambiguous picture of the molecule's architecture can be constructed. This guide has outlined the key spectroscopic methodologies and interpretative strategies that form the foundation of natural product chemistry and drug discovery.

References

- Li, Y., et al. (2021). Calycindaphines A–J, Daphniphyllum alkaloids from the roots of Daphniphyllum calycinum. RSC Advances, 11(15), 8765-8772. Available at: [[Link](#)]
- National Center for Biotechnology Information. (n.d.). **Codaphniphylline**. PubChem Compound Database. Retrieved from [[Link](#)]
- Zhang, D., et al. (2024). The Latest Progress in the Chemistry of Daphniphyllum Alkaloids. Molecules, 29(1), 123. Available at: [[Link](#)]

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Sources

- [1. The Latest Progress in the Chemistry of Daphniphyllum Alkaloids \[mdpi.com\]](#)
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